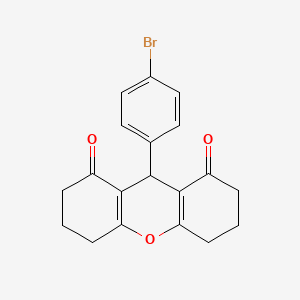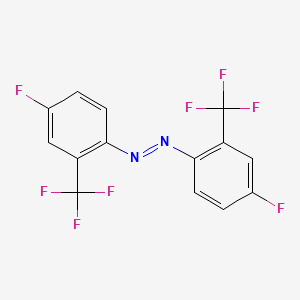
2,2'-Bistrifluoromethyl-4,4'-difluoroazobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Bistrifluoromethyl-4,4’-difluoroazobenzene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features two trifluoromethyl groups and two difluoro groups attached to an azobenzene core, making it a subject of interest for researchers in chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bistrifluoromethyl-4,4’-difluoroazobenzene typically involves the reaction of 2,2’-bistrifluoromethyl-4,4’-dinitrobiphenyl with reducing agents under controlled conditions. One common method includes the use of zinc dust for reductive coupling, followed by acidification and filtration to obtain the desired product . The reaction is carried out under nitrogen protection to prevent oxidation and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Bistrifluoromethyl-4,4’-difluoroazobenzene undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the difluoro groups are replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents used.
Common Reagents and Conditions
Reduction: Zinc dust, hydrazine, or other reducing agents under acidic conditions.
Substitution: Strong nucleophiles such as alkoxides or amines in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: Formation of 2,2’-bistrifluoromethyl-4,4’-diaminobiphenyl.
Substitution: Formation of various substituted azobenzenes.
Oxidation: Formation of oxidized derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,2’-Bistrifluoromethyl-4,4’-difluoroazobenzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a photoswitchable molecule in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials with unique optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 2,2’-Bistrifluoromethyl-4,4’-difluoroazobenzene involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms, altering its physical and chemical properties. This photoisomerization process is mediated by the azobenzene core, which acts as a molecular switch. The trifluoromethyl and difluoro groups enhance the stability and responsiveness of the compound to light.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bistrifluoromethyl-4,4’-diaminodiphenyl ether: Known for its use as an optical solvent and in organic synthesis.
Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene]: Utilized in the development of advanced materials with unique properties.
Uniqueness
2,2’-Bistrifluoromethyl-4,4’-difluoroazobenzene stands out due to its unique combination of trifluoromethyl and difluoro groups, which enhance its stability and reactivity. Its ability to undergo reversible photoisomerization makes it a valuable compound for applications in materials science and photochemistry.
Propiedades
Número CAS |
849737-03-7 |
|---|---|
Fórmula molecular |
C14H6F8N2 |
Peso molecular |
354.20 g/mol |
Nombre IUPAC |
bis[4-fluoro-2-(trifluoromethyl)phenyl]diazene |
InChI |
InChI=1S/C14H6F8N2/c15-7-1-3-11(9(5-7)13(17,18)19)23-24-12-4-2-8(16)6-10(12)14(20,21)22/h1-6H |
Clave InChI |
WJSPNKIKOGHAQP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)C(F)(F)F)N=NC2=C(C=C(C=C2)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


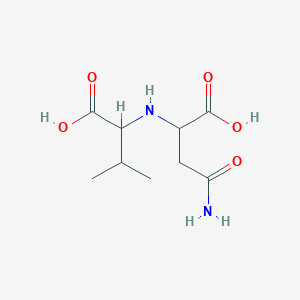


propanedinitrile](/img/structure/B14199672.png)



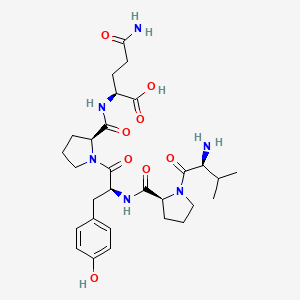
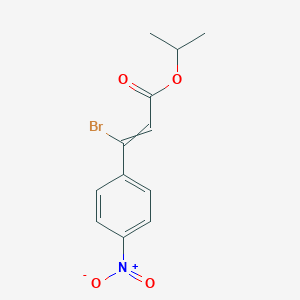

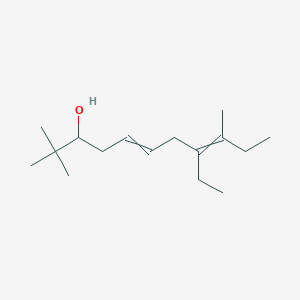
![[4-(6-Amino-9H-purin-9-yl)oxolane-2,2-diyl]dimethanol](/img/structure/B14199737.png)

